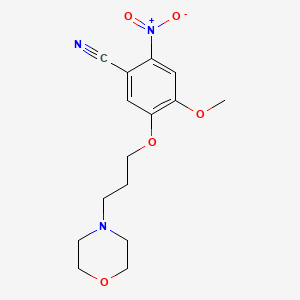
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
説明
Synthesis Analysis
The synthesis of a similar compound, gefitinib, has been reported starting from methyl 3-hydroxy-4-methoxybenzoate . The process involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route produced overall yields as high as 37.4% .Molecular Structure Analysis
The molecular structure of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a similar compound, is given by the InChI code: 1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of gefitinib, a related compound, include alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .科学的研究の応用
Synthesis of Gefitinib
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is utilized in the synthesis of Gefitinib, a drug used for certain breast, lung, and other cancers. The synthesis involves a process of transfer hydrogenation catalyzed by Pd/C, transforming the compound into a mixture, and then through a Dimroth rearrangement to obtain Gefitinib. This method achieves an overall yield of about 66% (Jin et al., 2005).
Convergent Synthesis of Gefitinib and Erlotinib
Another significant application of this compound is in the large-scale convergent synthesis of epidermal growth factor receptor-tyrosine kinase inhibitors Gefitinib and Erlotinib. These are FDA-approved for treating non-small-cell lung cancer. The process includes a one-pot reaction involving Dimroth rearrangement, avoiding the need for more complex intermediates and achieving high yields (Chandregowda et al., 2007).
Antiproliferative Activity of Derivatives
A study has synthesized 4-aminoquinazoline derivatives using 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. These derivatives showed significant activities against Bcap-37 cell proliferation, indicating potential antitumor activities. This synthesis approach provides insight into creating novel compounds with therapeutic potential (Li, 2015).
Role in Cancer Cell Apoptosis
A new heterocyclic compound designed using 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile has shown to block the proliferation of Saos-2 bone cancer cells. It also increases the number of apoptotic cells and promotes the accumulation of reactive oxygen species in these cells, indicating its potential in cancer therapy (Lv & Yin, 2019).
Applications in Corrosion Inhibition
A study has indicated the potential use of derivatives of this compound as corrosion inhibitors. The study found effective inhibition properties for mild steel in hydrochloric acid, which could be significant for industrial applications (Khan et al., 2017).
作用機序
特性
IUPAC Name |
4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCDMKYKGPHRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192465 | |
| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675126-26-8 | |
| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical transformations involved in synthesizing Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile?
A1: The synthesis of Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile involves a multi-step process. Initially, the nitro group in 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is reduced to an amine group via transfer hydrogenation using a Palladium on Carbon (Pd/C) catalyst []. This reaction yields a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This mixture is then reacted with dimethylformamide (DMF) and phosphoric chloride to form N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine. Finally, a Dimroth rearrangement using 3-chloro-4-fluoroaniline converts N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine into Gefitinib [].
Q2: Can you elaborate on alternative synthetic routes for producing 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, a crucial precursor to Gefitinib, starting from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile?
A2: An alternative approach, as detailed in [], focuses on a three-step synthesis of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one. This method starts by reducing 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Next, the nitrile group undergoes hydration to yield 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide. Finally, a cyclization reaction, facilitated by formic acid or its reactive derivatives, leads to the formation of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




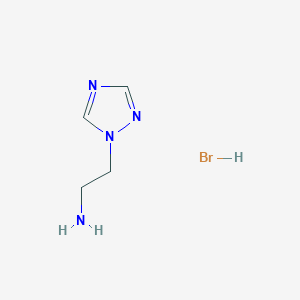


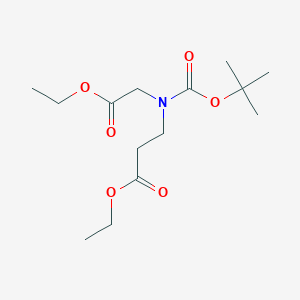


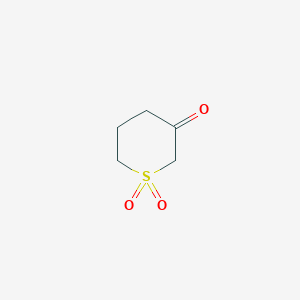

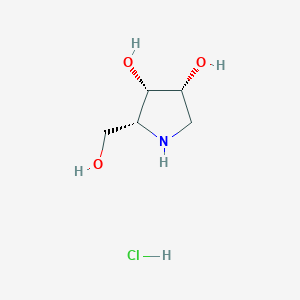

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)
